

Solubility Profile of Cabozantinib-d6 in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Cabozantinib-d6** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated analogue of Cabozantinib. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant signaling pathways associated with Cabozantinib's mechanism of action.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following tables summarize the available quantitative solubility data for **Cabozantinib-d6** and its non-deuterated counterpart, Cabozantinib, in a range of common organic solvents. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated form. However, slight differences may exist due to the subtle effects of deuterium on intermolecular interactions.

Table 1: Solubility of Cabozantinib-d6 in Organic Solvents



Organic Solvent	Temperature (°C)	Solubility	Method
Dimethyl Sulfoxide (DMSO)	Not Specified	120 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	Not Specified	25 mg/mL (requires sonication and warming)	Not Specified
Water	Not Specified	1 mg/mL (requires sonication and warming to 60°C)	Not Specified

Note: The conflicting solubility data for DMSO may be due to differences in experimental conditions or the physical form of the solute.

Table 2: Solubility of Cabozantinib (Non-deuterated) in Organic Solvents

Organic Solvent	Temperature (°C)	Solubility	Method
Dimethyl Sulfoxide (DMSO)	Not Specified	63.1 mg/mL (sonication and heating recommended)	Not Specified[1]
Ethanol	Not Specified	< 1 mg/mL (insoluble or slightly soluble)	Not Specified[1]

Table 3: Mole Fraction Solubility of Cabozantinib Malate in Various Organic Solvents at Different Temperatures

This table presents data for the malate salt of Cabozantinib, which may offer insights into the relative solubility of the free base in these solvents. The data is presented as mole fraction ($x = 10^{-3}$) at various temperatures.



Solvent	298.2 K	303.2 K	308.2 K	313.2 K	318.2 K
Methanol	0.51	0.58	0.65	0.81	0.71
Ethanol	0.89	1.01	1.14	1.37	1.27
Isopropanol	1.13	1.28	1.44	1.58	1.69
1-Butanol	1.52	1.72	1.93	2.15	2.15
2-Butanol	1.56	1.77	1.99	2.21	2.21
Acetone	2.20	2.49	2.80	3.11	-
Dimethyl Sulfoxide (DMSO)	3.10	3.51	3.94	5.00	4.35

Source: Adapted from a study on Cabozantinib malate.[2] Note that these values are for the malate salt and may differ from the free base.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for this purpose. Below is a detailed protocol based on established methodologies.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

- Cabozantinib-d6 (solid form)
- Organic solvent of interest (e.g., DMSO, methanol, ethanol, acetonitrile, acetone)
- Analytical balance



- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- · Volumetric flasks and pipettes

Procedure:

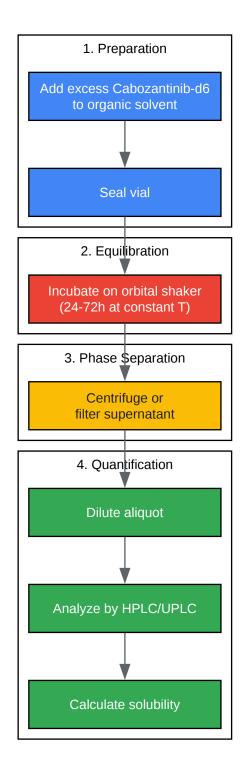
- Preparation of Supersaturated Solution:
 - Add an excess amount of Cabozantinib-d6 to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
- · Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.



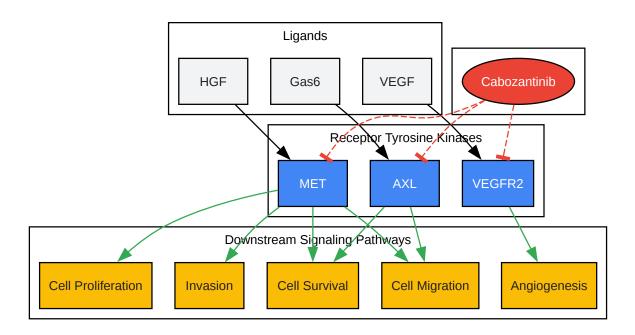
- To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 μm PTFE). It is crucial to avoid any transfer of solid particles into the sample for analysis.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of Cabozantinib-d6.
 - Prepare a calibration curve using standard solutions of Cabozantinib-d6 of known concentrations.
- Calculation:
 - Calculate the solubility of Cabozantinib-d6 in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram









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